hexadecanoyl-AMP
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H44N5O8P |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecanoate |
InChI |
InChI=1S/C26H44N5O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(32)39-40(35,36)37-16-19-22(33)23(34)26(38-19)31-18-30-21-24(27)28-17-29-25(21)31/h17-19,22-23,26,33-34H,2-16H2,1H3,(H,35,36)(H2,27,28,29)/t19-,22-,23-,26-/m1/s1 |
InChI Key |
CMRDSXPYXCUXMI-VJUOEERUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Biosynthesis of Hexadecanoyl Amp
Enzymatic Formation from Hexadecanoate (B85987) and Adenosine (B11128) Triphosphate (ATP)
The synthesis of hexadecanoyl-AMP is a critical first step in the activation of hexadecanoate (palmitic acid), a long-chain fatty acid. This activation is catalyzed by a class of enzymes known as long-chain acyl-CoA synthetases (ACSLs) or fatty acyl-AMP ligases (FAALs). nih.govaocs.orgrsc.org These enzymes facilitate the conversion of a relatively inert carboxylic acid into a high-energy acyl-adenylate, priming it for subsequent metabolic reactions. aocs.org
Reaction Mechanism: Adenylation Half-Reaction
The formation of this compound constitutes the adenylation half-reaction. nih.gov This process is initiated by the binding of the fatty acid, in this case, hexadecanoate, to the enzyme's active site. nih.gov Following this, ATP binds to the enzyme-substrate complex. nih.gov The carboxylate group of the fatty acid then performs a nucleophilic attack on the α-phosphate of ATP. frontiersin.orgnih.gov This results in the formation of the this compound intermediate and the release of pyrophosphate (PPi). aocs.orgfrontiersin.org
This mechanism is characteristic of the adenylate-forming enzyme superfamily. rsc.org The formation of the enzyme-bound acyl-adenylate is a central feature of this catalytic process. nih.gov
Table 1: Key Steps in the Adenylation Half-Reaction of this compound Synthesis
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1 | Binding of Hexadecanoate | Hexadecanoate, Long-chain acyl-CoA synthetase (ACSL) |
| 2 | Binding of ATP | ATP, Enzyme-hexadecanoate complex |
| 3 | Nucleophilic Attack | Carboxylate group of hexadecanoate, α-phosphate of ATP |
| 4 | Formation of Products | This compound, Pyrophosphate (PPi) |
Energetics and ATP Hydrolysis in this compound Synthesis
The synthesis of this compound is an energetically demanding process that is driven by the hydrolysis of ATP. units.it The breaking of the high-energy phosphoanhydride bond in ATP releases a significant amount of free energy. byjus.comlibretexts.orgwikipedia.org Specifically, the hydrolysis of ATP to AMP and pyrophosphate (PPi) has a standard free energy change (ΔG°) of approximately -10.9 kcal/mol. byjus.com
Substrate Specificity for Hexadecanoate (Palmitic Acid)
Long-chain acyl-CoA synthetases exhibit a degree of substrate specificity, with different isoforms showing preferences for fatty acids of varying chain lengths and degrees of saturation. nih.govresearchgate.net Several ACSL isoforms, including ACSL1, have been shown to activate a wide range of long-chain fatty acids, including palmitic acid (hexadecanoate). researchgate.net In some organisms, specific fatty acyl-AMP ligases demonstrate a clear preference for long-chain saturated fatty acids. For example, the mycobacterial enzyme FadD33 shows a strong preference for palmitic acid. nih.gov
The structural basis for this specificity is thought to lie within a hydrophobic tunnel in the enzyme that accommodates the acyl chain of the fatty acid. peerj.com The length and shape of this tunnel are believed to determine which fatty acids can bind effectively and undergo activation. peerj.com For instance, studies on the Mycobacterium tuberculosis enzyme FadD23 revealed a hydrophobic pocket that favorably binds palmitic acid. frontiersin.org
Table 2: Substrate Specificity of Selected Acyl-Activating Enzymes
| Enzyme | Organism | Preferred Substrate(s) | Reference |
|---|---|---|---|
| ACSL1 | Mammals | Wide range of saturated and some monounsaturated long-chain fatty acids | researchgate.net |
| FadD33 | Mycobacterium smegmatis | Long-chain saturated lipids, particularly palmitic acid | nih.gov |
| FadD23 | Mycobacterium tuberculosis | Palmitic acid | frontiersin.org |
| FACL6 | Mycobacterium tuberculosis | Oleic acid | researchgate.net |
Reversibility and Equilibrium Dynamics of this compound Formation
Hexadecanoate + ATP ⇌ this compound + PPi uniprot.org
However, the equilibrium of this reaction lies far to the right, favoring the formation of the products. aocs.org The continuous removal of PPi by pyrophosphatase activity in the cell effectively prevents the reverse reaction from occurring to any significant extent. aocs.org
In vitro studies, where pyrophosphatase can be excluded, have demonstrated the reversibility of the adenylation reaction. aocs.org The stability of the enzyme-inhibitor complex with acyl-adenylate analogues further suggests that the formation of the intermediate is a dynamic process. scispace.com However, under physiological conditions, the rapid and essentially complete hydrolysis of pyrophosphate ensures that the synthesis of this compound proceeds unidirectionally, committing the fatty acid to its metabolic fate.
Enzymatic Machinery Catalyzing Hexadecanoyl Amp Metabolism
Fatty Acyl-AMP Ligases (FAALs): A Specialized Subclass of Adenylate-Forming Enzymes
FAALs are a distinct group within the adenylate-forming enzyme superfamily. nih.gov They are responsible for the activation of fatty acids, a crucial first step in many biosynthetic pathways. Unlike their close relatives, the Fatty Acyl-CoA Ligases (FACLs), FAALs typically catalyze only the first half-reaction, the formation of a fatty acyl-adenylate intermediate. nih.gov
FAALs share a conserved structural architecture, typically consisting of a large N-terminal domain and a smaller C-terminal domain. nih.govrsc.org These two domains are connected by a flexible hinge region that allows for significant conformational changes during the catalytic cycle. rsc.org The N-terminal domain is further subdivided into three subdomains that create a binding pocket for the fatty acid substrate and the resulting acyl-AMP product. rsc.org
A key distinguishing feature of FAALs is the presence of an insertion motif of about 27 residues within the N-terminal domain. nih.govresearchgate.net While the amino acid sequence of this insertion is not highly conserved across different FAALs, its presence is a defining characteristic of this enzyme subclass. nih.govresearchgate.net Structural studies have shown that this insertion motif is crucial for the enzyme's function and specificity. nih.gov
Despite variations in the insertion motif, several regions within FAALs are highly conserved, not only among themselves but also with FACLs. These include the acyl adenylate binding sites, the gate motif, and the A8 motif in the hinge region, suggesting a shared mechanism for the initial adenylation step. nih.gov The conservation of these elements underscores a common evolutionary origin within the broader adenylate-forming enzyme superfamily. elifesciences.org
The catalytic mechanism of FAALs is a fascinating and intricate process. For many FAALs, the reaction proceeds via a Bi Uni Uni Bi ping-pong kinetic mechanism. nih.govwikipedia.orgnih.gov This mechanism can be broken down into two main half-reactions:
Adenylation: The first half-reaction involves the binding of two substrates: the fatty acid and ATP. nih.govnih.gov The fatty acid binds first to the free enzyme, followed by the binding of Mg²⁺-ATP to form a ternary complex. nih.gov This leads to the formation of the fatty acyl-adenylate intermediate and the release of pyrophosphate (PPi). nih.govnih.gov
Acyl Transfer (in some cases): In the second half-reaction, the activated fatty acyl group is transferred to an acceptor molecule. For many FAALs, this acceptor is an acyl carrier protein (ACP). elifesciences.orgnih.gov The holo-ACP binds to the enzyme-acyl-adenylate complex, and the fatty acyl group is transferred to the phosphopantetheine arm of the ACP. nih.govnih.gov This is followed by the release of the products, acylated ACP and AMP. nih.govnih.gov
It is important to note that while the formation of the acyl-adenylate is a universal step for FAALs, the subsequent transfer to an acceptor like CoA is generally precluded. nih.gov
While both FAALs and FACLs belong to the adenylate-forming enzyme superfamily and initiate catalysis by forming an acyl-adenylate intermediate, they have distinct functionalities and structural features that set them apart. nih.govebi.ac.uk
The most significant functional difference is that FACLs catalyze a two-step reaction, culminating in the formation of a fatty acyl-CoA thioester. nih.govwikipedia.org In contrast, FAALs primarily produce the fatty acyl-adenylate and are generally unable to perform the subsequent CoA ligation. nih.govebi.ac.uk This functional divergence is critical for directing fatty acids into different metabolic pathways. rsc.org
Structurally, the primary differentiator is the presence of a unique insertion motif in FAALs that is absent in FACLs. nih.govresearchgate.net This insertion motif is believed to sterically hinder the binding of Coenzyme A (CoA), thereby preventing the second half-reaction that is characteristic of FACLs. nih.govebi.ac.uk FAALs possess alternative binding pockets that are highly selective for holo-ACP, allowing them to distinguish it from the chemically similar but structurally distinct CoA. elifesciences.org This selective binding ensures that the activated fatty acid is channeled specifically into pathways that utilize acyl-ACPs, such as polyketide synthesis. elifesciences.orgnih.gov
| Feature | Fatty Acyl-AMP Ligases (FAALs) | Fatty Acyl-CoA Ligases (FACLs) |
| Primary Product | Fatty acyl-adenylate (acyl-AMP) | Fatty acyl-coenzyme A (acyl-CoA) |
| Final Acceptor | Typically Acyl Carrier Protein (ACP) | Coenzyme A (CoA) |
| Key Structural Feature | Presence of a unique insertion motif | Absence of the FAAL-specific insertion motif |
| Catalytic Mechanism | Primarily adenylation; some transfer to ACP | Two-step: adenylation followed by thioesterification with CoA |
| Metabolic Role | Directs fatty acids to pathways like polyketide and complex lipid synthesis | Involved in fatty acid degradation (β-oxidation) and primary metabolism |
Mechanistic Principles of FAAL Catalysis (e.g., Bi Uni Uni Bi Ping-Pong Mechanism)
Key Hexadecanoyl-AMP Forming Enzymes in Prokaryotic Systems
In prokaryotes, particularly in pathogenic mycobacteria, the formation of this compound and other long-chain fatty acyl-AMPs is a critical step in the biosynthesis of virulence factors.
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a number of fadD genes that encode for fatty acid activating enzymes. nih.gov A subset of these, the FAALs, are essential for the production of complex lipids that are integral to the mycobacterial cell wall and its pathogenicity. rsc.orgnih.gov These enzymes activate long-chain fatty acids as acyl-adenylates, which are then passed to polyketide synthases (PKSs) for the assembly of lipids like mycolic acids, sulfolipids, mycobactin, and phthiocerol dimycocerosate (PDIM). nih.govrsc.orgebi.ac.uk
FadD28 is a well-characterized long-chain-fatty-acid--AMP ligase from Mycobacterium tuberculosis. uniprot.orguniprot.org This enzyme is indispensable for the biosynthesis of phthiocerol dimycocerosate (PDIM), a complex lipid virulence factor found exclusively in the cell wall of pathogenic mycobacteria. nih.govuniprot.orguniprot.org
The primary function of FadD28 is to catalyze the activation of long-chain fatty acids, such as hexadecanoic acid, into their corresponding acyl-adenylates, including this compound. uniprot.org This activation step is a prerequisite for the subsequent transfer of the fatty acyl chain to the multifunctional polyketide synthase Mas, which is involved in the elongation of the lipid chain. uniprot.org
Disruption of the fadD28 gene in M. tuberculosis leads to the complete abolishment of PDIM production. nih.govuniprot.orgasm.org This highlights the essential and non-redundant role of FadD28 in this specific biosynthetic pathway. nih.gov Despite the presence of other FadD proteins in the mycobacterial genome, they cannot compensate for the loss of FadD28 function in PDIM synthesis. nih.gov The crucial role of FadD28 in producing the virulent PDIM lipid makes it a potential target for the development of new anti-tuberculosis drugs. nih.gov
MbtM in Mycobactin Siderophore Biogenesis
Functional Characterization of Other Bacterial Acyl-Adenylate Synthetases
Acyl-adenylate synthetases are not exclusive to mycobacteria and are found in a wide range of bacteria where they participate in various metabolic processes. rsc.org In general, these enzymes catalyze a two-step reaction: the formation of an acyl-AMP intermediate from a fatty acid and ATP, followed by the transfer of the acyl group to an acceptor molecule, which can be Coenzyme A (CoA) or an acyl carrier protein (ACP). rsc.orguniprot.org
In Escherichia coli, the fadD gene encodes a long-chain fatty acyl-CoA ligase that is crucial for the uptake and degradation of exogenous fatty acids. uniprot.orgfrontiersin.org This enzyme activates long-chain fatty acids to their acyl-CoA thioesters. uniprot.org
Studies on acyl-CoA synthetases from other bacteria, such as Sterolibacterium denitrificans and the archaeon Methanosarcina acetivorans, have revealed remarkable substrate specificities. nih.govasm.org For instance, the acyl-CoA synthetases in S. denitrificans are highly specific for different chain-length fatty acids involved in cholesterol degradation. asm.org The characterization of these enzymes often involves kinetic analyses to determine substrate preferences and catalytic efficiencies. asm.org These studies highlight the diverse roles of acyl-adenylate synthetases in bacterial metabolism, from primary metabolism to the biosynthesis of specialized secondary metabolites. rsc.org
Regulation of this compound Generating Enzymes
The activity of enzymes that generate this compound and other acyl-adenylates is tightly controlled to ensure the balanced production of essential lipid components and to respond to environmental cues. This regulation occurs through various mechanisms, including allosteric modulation, feedback inhibition, and post-translational modifications.
Allosteric Modulation and Feedback Inhibition
Feedback inhibition is a common regulatory mechanism for metabolic pathways. In the context of fatty acid activation, the products of the enzymatic reaction can inhibit the enzyme's activity. For instance, long-chain fatty acyl-CoAs have been shown to inhibit acetyl-CoA carboxylase and fatty acid synthase, key enzymes in fatty acid synthesis. wikipedia.org
In some bacterial systems, acyl-CoA ligases are subject to feedback inhibition by downstream products. researchgate.netnih.gov For example, the caffeoyl-CoA synthetase in Acetobacterium woodii is inhibited by both hydrocaffeoyl-CoA and hydrocaffeate, which helps to conserve ATP. researchgate.netnih.gov Similarly, substrate or product feedback inhibition has been observed for the siderophore synthetase DesD. nih.gov In the case of FadD32, it is inhibited by the alkylphosphate ester of AMP, adenosine (B11128) 5'-dodecylphosphate (AMPC12), and eicosyl-AMP (AMPC20), which act as substrate analogs. uniprot.orgebi.ac.uk
Post-Translational Regulatory Mechanisms (e.g., Phosphorylation)
Post-translational modifications (PTMs) are crucial for regulating protein function, and phosphorylation is a key PTM in many cellular processes. mdpi.comnih.govfrontiersin.org In Mycobacterium tuberculosis, several enzymes involved in mycolic acid biosynthesis are regulated by phosphorylation mediated by Serine/Threonine Protein Kinases (STPKs). nih.govresearchgate.net
FadD32 is a prominent example of an enzyme regulated by phosphorylation. nih.gov The phosphorylation of FadD32, specifically on threonine residue 552, leads to a significant decrease in its fatty acyl-AMP ligase activity. nih.govresearchgate.net This phosphorylation is reversible, and the dephosphorylation by the mycobacterial protein phosphatase MspP restores the enzyme's activity. nih.gov This regulatory switch allows the bacterium to modulate the rate of mycolic acid biosynthesis in response to different conditions. researchgate.net The regulation of FadD32 activity by phosphorylation highlights a sophisticated mechanism for controlling the production of essential cell wall components in Mycobacterium tuberculosis.
Transcriptional and Translational Control of FAAL Expression
The expression of Fatty Acyl-AMP Ligases (FAALs), enzymes critical for the activation of fatty acids such as hexadecanoic acid to form this compound, is a tightly regulated process. This regulation occurs at both the transcriptional and translational levels, ensuring that the synthesis of these enzymes is attuned to the metabolic needs of the cell.
Transcriptional Control
The transcription of genes encoding FAALs and their close functional relatives, the Fatty Acyl-CoA Synthetases (FACS), is governed by a network of transcription factors that respond to the availability of fatty acids and other metabolic cues.
In prokaryotes, such as Escherichia coli, the regulation of the fadD gene, which encodes an acyl-CoA synthetase responsible for fatty acid activation, is well-characterized. The primary regulator is the FadR protein. plos.orgasm.orgnih.gov In the absence of long-chain acyl-CoAs, FadR acts as a repressor by binding to specific operator sites in the promoters of the fad (fatty acid degradation) genes, including fadD, thereby blocking their transcription. nih.govoup.com When long-chain fatty acids enter the cell and are converted to their acyl-CoA derivatives, these molecules bind to FadR, causing a conformational change that leads to its dissociation from the DNA. nih.gov This derepression allows for the transcription of the fad genes and the subsequent metabolism of fatty acids. nih.gov The promoters of the fadL and fadD genes, which encode proteins for fatty acid transport and activation, are unique in that they contain two distinct FadR binding sites. plos.org Additionally, the expression of these genes is also influenced by global regulators like the ArcA-ArcB two-component system, which responds to oxygen availability, and the cyclic AMP (cAMP) receptor protein (CRP) , which is involved in catabolite repression. plos.org
In eukaryotes, the transcriptional control of fatty acid metabolism, including the activation step, is more complex and involves several families of transcription factors. The most prominent among these are the Peroxisome Proliferator-Activated Receptors (PPARs) and the Sterol Regulatory Element-Binding Proteins (SREBPs) . nih.govfoodandnutritionresearch.net
PPARs : These are nuclear receptors that are activated by fatty acids and their derivatives. nih.govmdpi.comPPARα , in particular, plays a crucial role in upregulating the transcription of genes involved in fatty acid uptake, activation (including those for long-chain acyl-CoA synthetases), and β-oxidation. nih.govnumberanalytics.com When activated by ligands such as long-chain unsaturated and saturated fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. nih.govresearchgate.net
SREBPs : This family of transcription factors primarily regulates the genes involved in lipogenesis. SREBP-1c is a key player in activating the transcription of genes for enzymes like acetyl-CoA carboxylase and fatty acid synthase. nih.govfoodandnutritionresearch.net While its primary role is in fatty acid synthesis, its activity is interconnected with fatty acid activation, as the newly synthesized fatty acids must be activated for further metabolism. Insulin is a potent activator of SREBP-1c expression. foodandnutritionresearch.net
The expression of different isoforms of long-chain acyl-CoA synthetases (ACSL), which are functionally analogous to FAALs in the broader sense of fatty acid activation, is regulated by these transcription factors in a tissue-specific and context-dependent manner. For instance, the expression of ACSL5 has been shown to be regulated by SREBP-1c. nih.gov
Translational Control
Translational control provides a more rapid mechanism to modulate the levels of enzymes involved in fatty acid metabolism, including FAALs. This regulation occurs after the gene has been transcribed into messenger RNA (mRNA) and determines the efficiency with which the mRNA is translated into protein.
Recent research has highlighted the importance of translational control in coordinating metabolic pathways. In the context of fatty acid metabolism, several mechanisms have been identified:
Eukaryotic Initiation Factors (eIFs) : The initiation of translation is a key regulatory step. Factors such as eIF4E and eIF6 have been shown to be important in regulating the translation of specific mRNAs, including those involved in fatty acid synthesis and accumulation. mdpi.comresearchgate.net For example, eIF4E can enhance the translation of mRNAs involved in lipid metabolic processes, and its inhibition can lead to increased fatty acid oxidation. mdpi.com Similarly, eIF6 has been shown to stimulate the translation of transcription factors that are necessary for lipogenesis. researchgate.net
MicroRNAs (miRNAs) : These are small non-coding RNAs that can regulate gene expression post-transcriptionally, typically by binding to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of lipid metabolism. For instance, miR-122 is known to regulate the expression of key enzymes in fatty acid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). physiology.org While direct regulation of FAALs by specific miRNAs is still an area of active research, the established role of miRNAs in controlling the broader lipid metabolic network suggests they are likely participants in this regulatory layer.
Upstream Open Reading Frames (uORFs) : The 5' leader sequences of some mRNAs, including those for lipogenic enzymes like Acetyl-CoA Carboxylase 1 (ACC1) and Fatty Acid Synthase 1 (FAS1) in yeast, contain uORFs. nih.gov These uORFs can be translated and in doing so, repress the translation of the main downstream coding sequence. The inactivation of these uORFs can lead to an increase in the synthesis of these enzymes, demonstrating that this is a critical mechanism for controlling the flux through the fatty acid synthesis pathway. nih.gov
Regulatory Factors of FAAL and Related Enzyme Expression
| Regulator | Type | Organism/System | Function | References |
| FadR | Transcription Factor | E. coli | Represses transcription of fad genes in the absence of long-chain acyl-CoAs. | plos.orgnih.govoup.com |
| ArcA-ArcB | Two-Component System | E. coli | Negatively regulates transcription of fad genes in response to oxygen levels. | plos.org |
| CRP-cAMP | Transcription Factor Complex | E. coli | Activates transcription of fadL and fadD. | plos.org |
| PPARα | Nuclear Receptor | Eukaryotes | Activates transcription of genes for fatty acid uptake, activation, and oxidation. | nih.govnumberanalytics.com |
| SREBP-1c | Transcription Factor | Eukaryotes | Activates transcription of lipogenic genes; indirectly influences fatty acid activation. | nih.govfoodandnutritionresearch.netnih.gov |
| eIF4E | Translation Initiation Factor | Eukaryotes | Enhances translation of mRNAs involved in lipid metabolism. | mdpi.com |
| eIF6 | Translation Initiation Factor | Eukaryotes | Stimulates translation of lipogenic transcription factors. | researchgate.net |
| miR-122 | microRNA | Eukaryotes | Regulates expression of key fatty acid metabolism enzymes like FAS and ACC. | physiology.org |
Roles of Hexadecanoyl Amp in Lipid Metabolic Pathways
Obligate Intermediate in Long-Chain Fatty Acyl-Coenzyme A (CoA) and Acyl Carrier Protein (ACP) Formation
The activation of long-chain fatty acids is a prerequisite for their participation in metabolic processes. This activation occurs in a two-step reaction where the fatty acid first reacts with ATP to form a fatty acyl-AMP intermediate, such as hexadecanoyl-AMP, and pyrophosphate. wikipedia.orgsapientia.ro This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases or fatty acyl-AMP ligases (FAALs). wikipedia.orgrsc.org
Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 20 carbons, including hexadecanoic acid. nih.gov These enzymes are crucial for partitioning fatty acids between energy production and storage as complex lipids. nih.gov
Similarly, FAALs activate fatty acids and transfer them to ACPs, committing them to secondary metabolite biosynthesis pathways. rsc.orgresearchgate.net This process is fundamental for the initiation of polyketide and non-ribosomal peptide synthesis. rsc.org
| Enzyme Family | Substrates | Product | Metabolic Pathway |
| Acyl-CoA Synthetases (ACSL) | Fatty Acid, ATP, CoA | Fatty Acyl-CoA, AMP, PPi | β-oxidation, Phospholipid synthesis |
| Fatty Acyl-AMP Ligases (FAAL) | Fatty Acid, ATP, ACP | Fatty Acyl-ACP, AMP, PPi | Polyketide synthesis, Non-ribosomal peptide synthesis |
Primer/Extender Unit for Polyketide Synthase (PKS) Systems
Polyketide synthases (PKSs) are large, multifunctional enzymes that synthesize a diverse array of natural products known as polyketides. researchgate.netmdpi.com These systems utilize acyl-CoA or acyl-ACP thioesters as building blocks. This compound plays a crucial role by providing the activated hexadecanoyl group for transfer to an ACP, which then serves as a primer or an extender unit in PKS assembly lines. uniprot.orguniprot.org
In Mycobacterium tuberculosis, for instance, the FadD28 enzyme, a long-chain-fatty-acid--AMP ligase, activates long-chain fatty acids like hexadecanoate (B85987) into their acyl-AMP form. uniprot.org This activated fatty acid is then transferred to a multifunctional polyketide synthase for further extension, leading to the biosynthesis of complex lipids like phthiocerol dimycocerosate (PDIM). uniprot.org Similarly, FadD26 activates long-chain fatty acids which are then transferred to the PKS PpsA for chain extension in the PDIM pathway. uniprot.org
Type III PKSs, which are simpler homodimeric enzymes, can also utilize fatty acyl-CoAs directly as starter units for the iterative condensation of extender units like malonyl-CoA to produce various polyketide compounds. researchgate.netmdpi.com
Link to Non-Ribosomal Peptide Synthetase (NRPS) Pathways
Non-ribosomal peptide synthetases (NRPSs) are modular mega-enzymes responsible for the synthesis of a wide range of peptide-based natural products, many of which have important pharmacological activities. beilstein-journals.orgwikipedia.org The biosynthesis of these peptides begins with the activation of an amino acid or another carboxylic acid by an adenylation (A) domain to form an acyl-AMP intermediate. beilstein-journals.orgmdpi.comnih.gov
In the case of lipopeptide biosynthesis, a fatty acid is often incorporated as the N-terminal acyl chain. This process is frequently initiated by an FAAL, which activates a fatty acid like hexadecanoic acid to this compound. The activated fatty acyl group is then transferred to a peptidyl carrier protein (PCP) domain. rsc.org A specialized "starter" condensation (C) domain within the first NRPS module then catalyzes the acylation of the first amino acid with the fatty acyl-PCP. rsc.org This integration of a fatty acid moiety is a common feature in the biosynthesis of many bioactive lipopeptides produced by bacteria. rsc.orgnih.gov
Integration into Complex Microbial Lipid Biosynthesis
Mycobacterial Cell Envelope Lipid Assembly
The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, rich in a diverse array of lipids that are crucial for the bacterium's survival and virulence. rhea-db.orgresearchgate.net The biosynthesis of many of these lipids involves the activation of fatty acids via acyl-AMP intermediates.
Phthiocerol Dimycocerosate (PDIM): As mentioned earlier, the biosynthesis of PDIM, a major cell wall lipid, requires the activation of long-chain fatty acids by enzymes like FadD28 and FadD26. uniprot.orguniprot.org Disruption of the fadD26 gene, for example, leads to the loss of PDIM production. uniprot.org
Mycolic Acids: These are very long-chain α-alkyl, β-hydroxy fatty acids that are signature components of the mycobacterial cell wall. rhea-db.org Their synthesis involves the condensation of a C22-C26 fatty acid with a longer meromycolic acid chain. The enzyme FadD32, a fatty acyl-AMP ligase, is essential for activating the meromycolic acid before its condensation by the Pks13 enzyme. rhea-db.orgebi.ac.uk Pks13 itself is a type I PKS that catalyzes the final condensation step, utilizing a meromycoloyl-AMP and a 2-carboxyacyl-CoA as substrates. nih.gov
| Mycobacterial Lipid | Activating Enzyme | PKS System | Function |
| Phthiocerol Dimycocerosate (PDIM) | FadD26, FadD28 | Mas, PpsA | Cell wall structure, virulence |
| Mycolic Acids | FadD32 | Pks13 | Cell wall core structure, impermeability |
Biosynthesis of Specific Bioactive Natural Products
The activation of fatty acids to their acyl-AMP form is a common strategy in the biosynthesis of various bioactive natural products in microorganisms. rsc.orgresearchgate.net
In cyanobacteria, FAALs are widespread and play a key role in channeling fatty acids into secondary metabolism. rsc.org For example, the biosynthesis of hierridin B is proposed to involve the recruitment of hexadecanoyl-ACP, derived from primary fatty acid biosynthesis, by a type III PKS. rsc.org Similarly, the biosynthesis of the lipoglycopeptide hassallidins is initiated by the FAAL HasG, which recruits a fatty acid for incorporation. rsc.org
The biosynthesis of alkylresorcinols in cyanobacteria also highlights the role of fatty acid activation. These compounds are produced via pathways involving type III PKSs that utilize fatty acyl thioesters as starter units. rsc.org This demonstrates the convergent evolution of pathways that use activated fatty acids to generate structural diversity in natural products. rsc.org
Molecular Mechanisms and Structural Insights into Hexadecanoyl Amp Interacting Enzymes
Three-Dimensional Structures of Hexadecanoyl-AMP Synthetases and their Complexes
This compound synthetases, a subset of FAALs, catalyze the activation of hexadecanoic acid (palmitic acid) by coupling it with ATP to form the high-energy intermediate this compound and pyrophosphate. frontiersin.orgdntb.gov.ua Structural studies, particularly X-ray crystallography of FAALs from Mycobacterium tuberculosis such as FadD23 and FadD32, have provided profound insights into their function. frontiersin.orgfrontiersin.orgnih.gov
The three-dimensional structure of FAALs reveals a conserved two-domain architecture, comprising a large N-terminal domain and a smaller, more dynamic C-terminal domain. nih.govbiorxiv.org The active site is strategically located in a cleft formed at the interface of these two domains. frontiersin.orgbiorxiv.org
The N-terminal domain is responsible for substrate recognition and binding, while the C-terminal domain acts as a "lid" that undergoes significant conformational changes during the catalytic cycle. frontiersin.orgnih.gov The crystal structure of M. tuberculosis FadD23 (PDB ID: 8HD4), an enzyme known to process long-chain fatty acids, has been solved in complex with hexadecanoyl adenylate (AMP-C16), providing a detailed snapshot of the active site. frontiersin.orgproteopedia.org
Key catalytic residues are positioned to facilitate the two-step reaction: the initial adenylation of the fatty acid and the subsequent transfer. While specific catalytic residues for this compound synthetase are homologous to other adenylate-forming enzymes, studies on related enzymes like FadD13 from M. tuberculosis have highlighted the crucial role of specific lysine (B10760008) residues (e.g., Lys172 and Lys487) in ATP binding and catalysis. biorxiv.org Mutation of these residues significantly impacts enzymatic activity, underscoring their importance in the catalytic mechanism. dntb.gov.uafrontiersin.org
Table 1: Key Structural Features of a Representative this compound Synthetase (FadD23 from M. tuberculosis)
| Feature | Description | Key Residues/Regions | Source |
| Overall Fold | Two-domain structure: Large N-terminal domain and a smaller C-terminal domain. | N-term (residues ~4-460), C-term (residues ~473-576) | nih.govresearchgate.net |
| Active Site Location | Cleft between the N- and C-terminal domains. | Domain Interface | frontiersin.orgbiorxiv.org |
| Fatty Acid Binding | Hydrophobic tunnel within the N-terminal domain. | N-terminal domain | frontiersin.orgasm.org |
| ATP/AMP Binding | Pocket at the domain interface, primarily involving residues from the N-terminal domain. | Ala328, Tyr376, Arg460, Ser300 | frontiersin.orgresearchgate.net |
| Conformational Change | C-terminal domain rotates ~140° between an "adenylation" and a "thiolation" state. | C-terminal "lid" domain | frontiersin.orgnih.gov |
The specificity of the enzyme is determined by the distinct binding pockets for its two substrates, hexadecanoate (B85987) and ATP.
The hexadecanoate binding pocket is a deep, hydrophobic tunnel located entirely within the large N-terminal domain. frontiersin.orgasm.org In FadD23, this tunnel is approximately 15.5 Å long and is lined with hydrophobic amino acid residues, which accommodate the long acyl chain of the fatty acid. biorxiv.org This hydrophobic environment stabilizes the non-polar tail of hexadecanoate, positioning its carboxylate group correctly for the reaction with ATP.
The ATP binding pocket is situated at the interface between the N- and C-terminal domains. biorxiv.org Structural analysis of the FadD23-AMP-C16 complex reveals that the adenosine (B11128) moiety of the ligand is anchored by hydrogen bonds with residues from the N-terminal domain. frontiersin.org For instance, the backbone oxygen of Ala328 and the hydroxyl group of Tyr376 form hydrogen bonds with the adenosine base. frontiersin.org The phosphate (B84403) group of ATP interacts with conserved motifs, such as the P-loop, which contains a highly conserved sequence (e.g., IMYTSGTTGRPKGA in FadD5) responsible for binding the phosphate groups of ATP. biorxiv.org
A hallmark of the FAAL catalytic cycle is a dramatic conformational change involving the C-terminal domain. frontiersin.org These enzymes typically alternate between two principal conformations: an "adenylation" conformation and a "thiolation" conformation. nih.gov
Substrate Binding (Adenylation Conformation): Initially, the enzyme is in a more "open" state to allow the binding of both the fatty acid and ATP. Upon ATP binding, the C-terminal domain rotates by approximately 140 degrees to adopt the closed "adenylation" conformation. frontiersin.orgnih.gov This movement brings the two domains closer, sequesters the substrates in the active site, and positions them optimally for the first step of the reaction: the formation of the acyl-adenylate intermediate. nih.govresearchgate.net
Product Release/Transfer (Thiolation Conformation): After the formation of this compound, the enzyme must open to allow for the subsequent transfer of the hexadecanoyl group to an acyl carrier protein (ACP). This involves the C-terminal domain rotating back, adopting a "thiolation" conformation. This conformational flexibility is crucial for the enzyme's function, enabling it to first catalyze the adenylation and then interact with its protein partner for the acyl transfer step. nih.govnih.gov The release of AMP and pyrophosphate is also facilitated by these dynamic structural changes. researchgate.net
Ligand Binding Pockets for Hexadecanoate and ATP
Intermolecular Interactions Governing this compound Transfer
Unlike fatty acyl-CoA ligases (FACLs) that transfer the activated fatty acid to Coenzyme A, FAALs channel their acyl-AMP products into specific biosynthetic pathways, such as those for polyketides and non-ribosomal peptides. nih.govscispace.com This is accomplished through specific enzyme-enzyme interactions and a process of substrate channeling.
In the biosynthesis of complex lipids like mycolic acids in M. tuberculosis, FAALs function as the initial loading module. nih.govasm.org For example, the FAAL enzyme FadD32 activates a long-chain fatty acid to its acyl-AMP form and then transfers it to the N-terminal acyl carrier protein (ACP) domain of the polyketide synthase Pks13. nih.govnih.gov
This transfer is not a random diffusion event but is mediated by specific protein-protein interactions between the FAAL and the ACP domain of the PKS. frontiersin.orgnih.gov The fidelity of this transfer suggests a defined recognition interface between the two proteins. It is proposed that a FAAL-specific insertion motif, a sequence of about 20 amino acids not found in FACLs, may be important for this recognition and for stabilizing the enzyme in a conformation that favors interaction with the ACP of Pks13 rather than with Coenzyme A. nih.govbiorxiv.org The presence of active FadD32 has been shown to be a requirement for the loading of the acyl chain onto Pks13, highlighting a direct and essential interaction. nih.gov
Substrate channeling is a key feature of these multi-enzyme systems, ensuring high efficiency and preventing the loss or unwanted reaction of labile intermediates like this compound. scispace.comrsc.org By directly transferring the activated fatty acid from the FAAL active site to the ACP domain of the PKS, the cell ensures that the fatty acid is committed to the secondary metabolic pathway. researchgate.netrsc.org
This channeling mechanism offers several advantages:
Efficiency: It increases the local concentration of the substrate for the next enzyme in the pathway.
Protection: It sequesters the reactive and hydrolytically unstable acyl-adenylate intermediate from the aqueous cellular environment. scispace.com
Metabolic Segregation: It prevents the activated fatty acid from entering other metabolic pathways, such as β-oxidation, by avoiding the formation of an acyl-CoA intermediate. frontiersin.org
The interaction between the FAAL (e.g., FadD32) and the PKS-ACP (e.g., Pks13) likely triggers the conformational change in the FAAL from the adenylation to the thiolation state, facilitating the transfer of the hexadecanoyl group to the phosphopantetheine arm of the ACP. nih.govnih.gov This tightly regulated, processive mechanism is fundamental to the assembly-line logic of PKS and NRPS biosynthetic pathways.
Biological Roles and Functional Implications in Microbial Systems
Contribution to Microbial Virulence and Pathogenesis
The involvement of hexadecanoyl-AMP in the synthesis of complex lipids is central to the virulence of several pathogenic bacteria, most notably Mycobacterium tuberculosis.
The cell envelope of Mycobacterium tuberculosis is a unique and complex structure that is crucial for its survival and pathogenicity. nih.gov A key feature of this envelope is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the bacterium's viability. nih.gov Mycolic acids, which are very long-chain fatty acids (C60-C90), are major and specific lipids of this envelope. ebi.ac.uk
The biosynthesis of mycolic acids is a complex process that requires the activation of fatty acids. The enzyme FadD32, a fatty acyl-AMP ligase, is essential for this process and for the growth of mycobacteria. ebi.ac.uk FadD32 catalyzes the activation of long-chain fatty acids, including hexadecanoic acid, into their corresponding acyl-adenylates (acyl-AMP), such as this compound. ebi.ac.ukuniprot.org These activated fatty acids are then transferred to the polyketide synthase Pks13 for further elongation and the eventual formation of mycolic acids. nih.govuniprot.org The resulting mycolic acids are then transferred to the cell wall, contributing to the thick, waxy layer that protects the tubercle bacillus from the host's immune system and various chemical agents. nih.gov The structural integrity provided by the highly cross-linked peptidoglycan and the mycolic acid layer is significantly higher in mycobacteria compared to other bacteria like E. coli. nih.gov
The enzyme FadD32 exhibits specificity for long-chain fatty acids and its inhibition has been shown to block mycolic acid synthesis and mycobacterial growth, highlighting it as a potential drug target. ebi.ac.ukuniprot.org
Pathogenic mycobacteria have evolved sophisticated mechanisms to survive within host macrophages, a key aspect of which is the manipulation of phagosome maturation. nih.gov After being engulfed by a macrophage, bacteria are contained within a vesicle called a phagosome. nih.govnih.gov Typically, this phagosome matures by fusing with lysosomes to form a phagolysosome, an acidic and degradative compartment that kills the pathogen. nih.govnih.govembopress.org
However, pathogenic mycobacteria can arrest this maturation process. uniprot.org Lipids of the mycobacterial cell wall, such as phthiocerol dimycocerosate (PDIM), play a role in this process. uniprot.org The biosynthesis of PDIM involves the activation of long-chain fatty acids by fatty acyl-AMP ligases like FadD28. uniprot.org FadD28 activates fatty acids as acyl-adenylates, which are then used by the polyketide synthase Mas to build the PDIM molecule. uniprot.org By interfering with the normal trafficking and fusion events of the endocytic pathway, these complex lipids help the bacteria to avoid destruction and to replicate within the host cell. nih.gov The interaction between the host and pathogen is a complex interplay of molecular and cellular processes that determine the outcome of an infection. numberanalytics.com
Role in Cell Envelope Integrity and Permeability (e.g., Mycolic Acids in Mycobacterium tuberculosis)
Influence on Bacterial Physiology and Adaptation
The synthesis of specific lipids, initiated by the formation of fatty acyl-AMPs like this compound, is crucial for bacterial adaptation to various environmental stresses. The unique composition of the cell envelope in Gram-negative bacteria, with its outer membrane composed of lipopolysaccharide (LPS), provides a formidable barrier. tandfonline.com The transport and assembly of LPS are critical for cell integrity and resistance to antimicrobial agents. tandfonline.comresearchgate.net
In some Gram-negative bacteria, modifications to the lipid A portion of LPS can occur, such as the addition of a palmitoyl (B13399708) group. oup.comnih.gov This modification can increase the resistance of the bacteria to antimicrobial peptides (AMPs), which are part of the host's innate immune response. oup.comnih.gov AMPs are typically cationic and interact with the negatively charged bacterial membrane, leading to its disruption. nih.govnih.gov By modifying their surface charge, bacteria can reduce this interaction and evade the host's defenses. nih.gov
Significance in the Biosynthesis of Diverse Bioactive Natural Products
Fatty acyl-AMP ligases (FAALs) are key enzymes in the biosynthesis of a wide array of bioactive natural products in bacteria. researchgate.net These enzymes channel fatty acyl substrates, activated as acyl-AMPs, into secondary metabolism for further modifications and chain elongations. researchgate.net This process is fundamental to the creation of polyketides and non-ribosomal peptides, many of which have important biological activities. researchgate.netnih.govnih.gov
For example, the biosynthesis of sulfolipids and the virulence factor phthiocerol dimycocerosate (PDIM) in Mycobacterium tuberculosis involves FAALs. researchgate.net The discovery and study of FAALs and their role in natural product biosynthesis open avenues for the discovery of new compounds and for the metabolic engineering of microorganisms to produce novel therapeutic agents. researchgate.netnih.govmdpi.com
Advanced Research Methodologies for Investigating Hexadecanoyl Amp
Quantitative Enzymatic Assays for Hexadecanoyl-AMP Production and Consumption
Quantitative enzymatic assays are fundamental to understanding the kinetics and regulation of enzymes that produce and consume this compound, primarily the fatty acyl-CoA synthetases (FACS) and fatty acyl-AMP ligases (FAALs). ebi.ac.ukrsc.org These enzymes catalyze the activation of hexadecanoic acid (palmitic acid) in a two-step reaction involving ATP. aocs.orgnih.gov
The first step, the formation of this compound, can be monitored by several methods:
Pyrophosphate Detection: The production of pyrophosphate (PPi), a byproduct of the adenylation reaction, can be quantified. This is often achieved using a coupled enzyme assay where PPi is used to generate a detectable signal, such as light in a luciferase-based system. nih.gov
AMP Detection: The release of AMP during the second step of the reaction (thioester formation) can be measured. nih.gov Luminometric assays, such as the AMP-Glo™ Assay, provide a highly sensitive method for quantifying AMP production. promega.in This assay is particularly useful for enzymes that produce AMP, including DNA ligases and aminoacyl-tRNA synthetases. promega.in
Radiolabeling: Using radiolabeled substrates, such as [¹⁴C]-palmitic acid or [α-³²P]ATP, allows for the direct tracking of labeled products. The reaction mixture can be separated by techniques like thin-layer chromatography (TLC), and the radioactivity of the this compound spot can be quantified. researchgate.net
The consumption of this compound, primarily through its reaction with Coenzyme A (CoA) to form hexadecanoyl-CoA, is also a key area of investigation. Assays monitoring the decrease of the this compound intermediate or the formation of the final acyl-CoA product are commonly employed.
A summary of common enzymatic assay components is provided below:
| Assay Component | Description | Purpose |
| Enzyme Source | Purified fatty acyl-CoA synthetase or ligase. | To catalyze the reaction. |
| Substrates | Hexadecanoic acid, ATP, Coenzyme A. | Reactants for the enzymatic conversion. |
| Buffer System | Maintains optimal pH for enzyme activity (e.g., pH 7.4). | To ensure stable reaction conditions. |
| Divalent Cations | Typically Mg²⁺, required for ATP binding and catalysis. | Cofactor for the enzyme. |
| Detection System | Spectrophotometer, luminometer, or scintillation counter. | To quantify substrate consumption or product formation. |
Chromatographic and Spectroscopic Methods for Intermediate Detection and Quantification (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile tool for the direct detection and quantification of this compound and related metabolites. rsc.orgnih.gov This technique separates compounds based on their physicochemical properties and then identifies them by their mass-to-charge ratio, offering high sensitivity and specificity.
LC-MS methods are crucial for:
Confirming the identity of this compound: By comparing the retention time and mass spectrum of the analyte with a synthesized standard.
Quantifying cellular levels: Allowing researchers to measure the concentration of this compound in cell extracts, providing insights into metabolic flux. nih.gov
Kinetic analysis: Tracking the formation and disappearance of the intermediate over time in enzymatic reactions.
The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. mdpi.comthermofisher.com Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar compounds like nucleotides and their derivatives. nih.govlcms.cz Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes on a tandem mass spectrometer enhance the selectivity and sensitivity of quantification. mdpi.com
Below is a table summarizing typical LC-MS parameters for acyl-AMP analysis:
| Parameter | Typical Setting/Choice | Rationale |
| Chromatography | ||
| Column | HILIC or Reversed-Phase C18 | Separation of polar analytes. |
| Mobile Phase | Acetonitrile/water gradient with additives like ammonium (B1175870) acetate (B1210297) or formic acid. | To achieve optimal separation and ionization. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and thermally labile molecules. |
| Analysis Mode | SRM/MRM | High selectivity and sensitivity for quantification. |
| Polarity | Positive or Negative Ion Mode | Dependent on the analyte's chemical nature for optimal signal. |
Structural Biology Techniques for Enzyme-Substrate/Product Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Understanding the precise molecular interactions between enzymes and this compound is critical for deciphering their catalytic mechanisms and substrate specificity. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the three-dimensional structures of these complexes at atomic or near-atomic resolution. wisc.eduresearchgate.net
X-ray crystallography has been instrumental in revealing the structures of fatty acyl-AMP ligases (FAALs) and fatty acyl-CoA ligases (FACLs). rcsb.orgnih.govosti.govnih.gov These structures have shown that these enzymes are composed of a larger N-terminal domain and a smaller C-terminal domain. rcsb.org The binding of the fatty acid and ATP occurs in a cleft between these domains. nih.gov Crystallographic studies of FAALs from organisms like Legionella pneumophila and Mycobacterium tuberculosis have provided detailed snapshots of the enzyme bound to an acyl-adenylate product, revealing the molecular basis for their inability to perform the second step of CoA ligation. rcsb.orgnih.govnih.gov
Cryo-electron microscopy (cryo-EM) is an increasingly powerful technique for studying large and flexible protein complexes, and can capture enzymes in different conformational states. wisc.edumdpi.comresearchgate.net This is particularly relevant for understanding the dynamic process of substrate binding, product formation, and release. Cryo-EM can provide insights into the conformational changes that occur as the enzyme progresses through its catalytic cycle. researchgate.net
Key structural findings from these techniques include:
The identification of a conserved AMP-binding motif. aocs.org
The characterization of the fatty acid binding pocket, which determines substrate specificity. plos.org
The discovery of insertion motifs in FAALs that distinguish them from FACLs and prevent CoA binding. ebi.ac.ukrcsb.org
| Technique | Resolution | Key Information Provided | Example Application |
| X-ray Crystallography | ~1.8 - 3.0 Å | Atomic-level detail of enzyme-ligand interactions. | Structure of L. pneumophila FAAL bound to acyl-adenylate. rcsb.org |
| Cryo-Electron Microscopy | Near-atomic to sub-nanometer | Structure of large complexes and different conformational states. | Elucidating the architecture of membrane-associated enzyme complexes. nih.gov |
Genetic Engineering and Biochemical Reconstitution in Model Organisms
Genetic engineering and biochemical reconstitution in model organisms, such as Escherichia coli and Saccharomyces cerevisiae, are powerful approaches to study the function of enzymes involved in this compound metabolism in a controlled cellular environment. nih.govfrontiersin.org
Genetic Engineering techniques allow for:
Gene knockout/knockdown: To investigate the physiological role of a specific FACS or FAAL by observing the phenotype of the resulting mutant.
Site-directed mutagenesis: To probe the function of specific amino acid residues in substrate binding, catalysis, and regulation.
Overexpression of enzymes: To produce large quantities of the protein for purification and subsequent biochemical and structural studies. nih.gov
Biochemical Reconstitution involves purifying the necessary enzymes and substrates to recreate a metabolic pathway or a part of it in vitro. researchgate.netpnas.orgnih.govacs.org This approach allows for:
Unambiguous assignment of function: By demonstrating the activity of a purified enzyme in a defined system.
Kinetic analysis: To determine the kinetic parameters of the reconstituted system without the interference of other cellular processes. pnas.org
Pathway optimization: By systematically varying the concentrations of different components to understand the flux control of the pathway. researchgate.net
For instance, the fatty acid synthesis pathway has been successfully reconstituted in vitro using purified proteins, allowing for detailed kinetic analysis and optimization. researchgate.netpnas.org Similarly, reconstitution of fatty acid activation has been crucial in understanding the roles of different acyl-CoA synthetase isoforms. frontiersin.org
Computational Approaches for Enzyme Mechanism Prediction and Substrate Profiling
Computational methods are increasingly used to complement experimental studies by providing insights into enzyme mechanisms and predicting substrate specificities.
Enzyme Mechanism Prediction:
Molecular Docking: This technique predicts the preferred orientation of a substrate (like hexadecanoic acid) and cofactor (ATP) when bound to an enzyme to form a stable complex.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes that are crucial for catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the chemical reaction itself, providing detailed information about the transition states and reaction energetics of this compound formation.
Substrate Profiling:
Homology Modeling: If the structure of a target enzyme is unknown, a 3D model can be built based on the known structure of a related enzyme.
Structure-based substrate prediction: By analyzing the size, shape, and chemical properties of the substrate-binding pocket in a known or modeled structure, researchers can predict which fatty acids are likely to be good substrates for the enzyme.
Recent advances in artificial intelligence, such as the use of AlphaFold2 for protein structure prediction, are further enhancing the power of these computational approaches to unravel the mechanisms of enzymes like acetyl-CoA synthetase, which shares mechanistic similarities with the enzymes that produce this compound. uni-greifswald.deimrpress.com
Q & A
Q. What is the role of hexadecanoyl-AMP in acyl-CoA synthetase (ACSL) catalytic mechanisms, and how can its transient nature be experimentally tracked?
this compound is an intermediate in the two-step reaction catalyzed by ACSLs, where free fatty acids are converted to acyl-CoA esters. To study its role, researchers employ in vitro assays using purified ACSL enzymes, ATP, and fatty acid substrates. Reaction progress is monitored via LC-MS, which separates and quantifies this compound and its downstream product, hexadecanoyl-CoA, based on ion intensity profiles . Time-course experiments with quenching agents (e.g., trichloroacetic acid) are critical to capture transient intermediates.
Q. What analytical techniques are considered gold standards for detecting and quantifying this compound in enzymatic assays?
Liquid chromatography–mass spectrometry (LC-MS) is the primary method due to its sensitivity in distinguishing structurally similar molecules. This compound’s molecular ion ([M-H]⁻) and fragmentation patterns are validated against synthetic standards. For quantification, internal standards (e.g., isotopically labeled this compound) are used to correct for matrix effects. GC-MS is unsuitable due to the compound’s thermal instability .
Q. How do researchers ensure specificity when synthesizing this compound in vitro?
Enzyme purity is critical. Recombinant ACSLs are expressed in heterologous systems (e.g., E. coli) and purified via affinity chromatography. Reaction specificity is confirmed by omitting ATP or fatty acid substrates in negative controls. Product identity is validated using LC-MS retention times and tandem MS fragmentation .
Advanced Research Questions
Q. How can discrepancies in this compound quantification across LC-MS platforms be resolved?
Inter-lab variability often arises from differences in ionization efficiency (e.g., electrospray vs. atmospheric pressure chemical ionization) or column chemistry (C18 vs. HILIC). Harmonization requires cross-platform calibration using shared reference standards and normalizing data to enzyme activity (e.g., nmol/min/mg protein). Statistical tools like Bland-Altman plots help assess systematic biases .
Q. What experimental strategies address the instability of this compound in cellular studies?
Its transient nature in live cells necessitates rapid quenching (e.g., flash-freezing in liquid nitrogen) and extraction with ice-cold organic solvents (acetonitrile/methanol). Isotopic tracing (¹³C-palmitate) coupled with pulse-chase experiments can track its flux into downstream pathways. Genetic knockout models (e.g., ACSL-deficient cells) serve as negative controls .
Q. How do researchers reconcile contradictory data on this compound’s accumulation under metabolic stress?
Conflicting reports (e.g., increased vs. decreased levels under hypoxia) may stem from cell type-specific ACSL isoform expression or differences in stress duration. Systematic meta-analyses of public datasets (e.g., GEO Omnibus) combined with in vitro validation under controlled O₂ levels are recommended. Multivariate regression can identify confounding variables like pH or nutrient availability .
Q. What computational models predict this compound interaction networks in lipid metabolism?
Kinetic models of ACSL catalysis (e.g., BiGG or Recon3D databases) integrate enzyme kinetics, substrate concentrations, and thermodynamic constraints. Machine learning tools (e.g., Random Forest) analyze multi-omics data (transcriptomics, lipidomics) to identify regulatory nodes. In silico docking studies predict competitive inhibition by structural analogs .
Methodological Best Practices
- Data Presentation : Raw LC-MS/MS spectra and processed chromatograms must be included in supplements, with metadata on instrument parameters (e.g., collision energy, resolution) .
- Reproducibility : Triplicate biological replicates with technical repeats (n ≥ 3) are mandatory for enzyme assays. Report coefficients of variation (CV) for inter-assay precision .
- Ethical Compliance : When using human-derived samples, document institutional review board (IRB) approval and informed consent, adhering to guidelines like the Declaration of Helsinki .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
